N-(4-Nitrobenzoyl)-D-glutamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJZBJAFCSWMKC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901006226 | |
| Record name | N-(4-Nitrobenzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901006226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85646-44-2 | |
| Record name | N-(4-Nitrobenzoyl)-D-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85646-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitrobenzoyl)-D-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085646442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Nitrobenzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901006226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrobenzoyl)-D-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations
Stereocontrolled Synthesis of N-(4-Nitrobenzoyl)-D-glutamic Acid
The precise three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. Stereocontrolled synthesis ensures the desired stereoisomer is produced with high purity.
Enantioselective Acylation Strategies for D-Glutamic Acid
The synthesis of this compound typically involves the acylation of D-glutamic acid with 4-nitrobenzoyl chloride. ontosight.ai This reaction requires careful control to maintain the stereochemical integrity of the D-glutamic acid starting material. The use of a base, such as triethylamine (B128534) or pyridine, facilitates the coupling reaction between the amino group of D-glutamic acid and the acyl chloride. ontosight.ai The choice of solvent and reaction temperature are critical parameters that can influence the enantiomeric excess of the final product.
Enantioselective acylation can also be achieved through enzymatic methods. Lipases, for instance, can selectively acylate one enantiomer of a racemic mixture, or in this case, specifically acylate the D-enantiomer of glutamic acid, leaving the L-enantiomer unreacted. This biocatalytic approach offers high selectivity under mild reaction conditions.
Diastereoselective Approaches in Synthesis of Chiral Analogs
The synthesis of chiral analogs of this compound often employs diastereoselective strategies. These methods involve the use of a chiral auxiliary that directs the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over others. For instance, the synthesis of α-disubstituted α-amino acids has been achieved with high stereoretention through the C–H amination of chiral non-racemic substrates. dicp.ac.cn
Another approach involves the use of chiral catalysts in reactions such as nitrene insertions into C-H bonds. dicp.ac.cn Chiral transition metal catalysts can facilitate the enantioselective conversion of prochiral C(sp3)–H bonds into C–N bonds, although intermolecular reactions can present challenges with regioselectivity and enantioselectivity. dicp.ac.cn Intramolecular C–H nitrene insertions, however, often proceed through well-defined cyclic transition states, allowing for excellent regio- and stereocontrol. dicp.ac.cn
Optimization of Reaction Conditions and Catalyst Systems for Industrial Scalability
For the large-scale production of this compound, optimization of reaction conditions and catalyst systems is paramount. A patented method for the synthesis of N-(4-aminobenzoyl)-L-glutamic acid, a related compound, highlights the use of p-nitrobenzoic acid as a raw material and a BTC/C2H4Cl1 system as an acylating chlorination agent with DMF as an initiator to prepare p-nitrobenzoyl chloride. google.com This is followed by condensation with sodium glutamate (B1630785). google.com This method is described as having mild reaction conditions and being suitable for industrial production with minimal waste. google.com
The choice of catalyst is crucial for efficiency and cost-effectiveness on an industrial scale. For example, the reduction of the nitro group in N-(4-nitrobenzoyl)-L-glutamic acid to an amino group is achieved using a Pd/C catalyst with ammonium (B1175870) formate. google.com The scalability of such processes has been demonstrated, with reactions being successfully scaled up to produce gram quantities of related amino acid derivatives with high yield and enantiopurity. dicp.ac.cn
Synthesis of this compound Esters and Derivatives
The modification of the carboxylic acid groups of this compound through esterification and amidation opens up avenues for creating a diverse range of derivatives with potentially new biological activities.
Preparation of Alkyl Esters (e.g., Diethyl Ester) as Synthetic Intermediates
Alkyl esters of this compound, such as the diethyl ester, are valuable synthetic intermediates. The diethyl ester of the L-enantiomer, N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester, is a known compound with the CAS number 7148-24-5. chemicalbook.combldpharm.com The synthesis of these esters typically involves reacting the parent acid with the corresponding alcohol in the presence of an acid catalyst. These ester derivatives can then be used in subsequent reactions, such as peptide couplings, where the ester group serves as a protecting group for the carboxylic acid.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester | 7148-24-5 | C16H20N2O7 | 352.34 |
Data sourced from ChemicalBook and BLDpharm. chemicalbook.combldpharm.com
Amidation and Peptide Coupling Reactions
The carboxylic acid groups of this compound can undergo amidation to form amides or be coupled with other amino acids or peptides. The fundamental principle of amide bond formation involves the reaction of an activated carboxylic acid with an amine. researchgate.net Various coupling reagents are employed to facilitate this reaction, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comgrowingscience.com
The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, such as racemization. peptide.com For instance, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide-mediated couplings can suppress racemization. peptide.com These peptide coupling reactions are essential for synthesizing larger peptide chains incorporating the this compound moiety, which can be used to probe biological systems or as potential therapeutic agents. ontosight.ai The synthesis of new sulfonamidophenyl-amides of N-(4-nitrobenzoyl)-phenylglycine and N-(4-nitrobenzoyl)-phenylalanine has been achieved through the decyclization of oxazolinones with various sulfonamides. researchgate.net
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Commonly used for amide and ester formation. peptide.com |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Fast and efficient with low racemization, especially with HOBt. peptide.com |
| Phosphonium Salts | BOP, PyBOP | Effective coupling reagents. |
Structural Modifications of the Nitrobenzoyl Moiety
For instance, the nitro group can be readily transformed into other functional groups, paving the way for further chemical modifications. Additionally, the aromatic ring itself can undergo substitution reactions, although the strong deactivating effect of the nitro group and the benzoyl carbonyl group must be considered. Research has shown that modifications to the benzoyl group in related thiourea (B124793) derivatives can significantly impact their lipophilic and electronic properties. samipubco.com
Functional Group Interconversions and Transformation Pathways
The presence of multiple functional groups—the nitro group and two carboxylic acids—in this compound allows for a variety of selective chemical transformations.
Reduction of the Nitro Group to Aminobenzoyl Derivatives
The reduction of the aromatic nitro group to an amino group is a fundamental transformation, yielding N-(4-aminobenzoyl)-D-glutamic acid. This amine derivative is a valuable intermediate in various synthetic pathways. google.com Several methods can achieve this reduction, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity. wikipedia.org
Commonly employed methods include:
Catalytic Hydrogenation: This is a widely used and often preferred method for nitro group reduction. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or platinum are effective. commonorganicchemistry.comchemicalbook.com For example, N-(4-nitrobenzoyl)-L-glutamic acid can be reduced using a Pd/C catalyst in the presence of a hydrogen donor like ammonium formate. google.com
Metal-Acid Systems: Combinations like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) in acidic media are classic reagents for reducing nitroarenes. commonorganicchemistry.comscispace.comyoutube.com
Other Reducing Agents: Zinc (Zn) dust in the presence of ammonium chloride or acetic acid offers a milder alternative. wikipedia.orgcommonorganicchemistry.com Tin(II) chloride (SnCl2) is another mild reagent that can be used. commonorganicchemistry.com
The resulting N-(4-aminobenzoyl)-D-glutamic acid can serve as a precursor for more complex molecules, including those with potential biological applications.
Derivatization at the Glutamic Acid Carboxylates
The two carboxylic acid groups of the glutamic acid moiety offer further opportunities for chemical modification. These polar functional groups can be derivatized to alter the molecule's solubility, reactivity, and potential for further reactions. sigmaaldrich.com
Common derivatization strategies include:
Esterification: The carboxylic acids can be converted to esters. For example, in a study of enteropeptidase inhibitors, the glutamic acid moiety was incorporated to enhance inhibitory activity. nih.gov
Amidation: The carboxyl groups can react with amines to form amides.
Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form silyl (B83357) esters, which are more volatile and less reactive, facilitating analysis by techniques like gas chromatography. sigmaaldrich.com
Fluorescent Labeling: For analytical purposes, especially in HPLC, derivatizing agents that introduce a fluorescent tag are employed. Reagents like o-phthaldialdehyde (OPA) in combination with a thiol, or 9-fluorenylmethyl chloroformate (FMOC), are used for pre-column derivatization of amino acids. mdpi.com
These derivatization reactions are crucial for both synthesizing new compounds and for analytical procedures that require modification of the analyte's properties. sigmaaldrich.compsu.edu
Chemo- and Regioselective Transformations
The polyfunctional nature of this compound necessitates careful control over reaction conditions to achieve chemo- and regioselectivity. This involves selectively reacting one functional group in the presence of others.
For instance, the reduction of the nitro group can be performed selectively without affecting the carboxylic acid groups by choosing appropriate reducing agents. scispace.com Catalytic hydrogenation with Pd/C, for example, is often chemoselective for the nitro group. commonorganicchemistry.com
Conversely, the carboxylic acid groups can be selectively targeted. For example, the use of protecting groups can allow for the modification of one carboxyl group while the other remains unchanged. The formation of cyclic anhydrides between the two carboxyl groups is also a possibility, which can then be opened regioselectively by a nucleophile. researchgate.net
The ability to perform these selective transformations is critical for the rational design and synthesis of complex molecules derived from this compound.
Investigation of Biological Activity and Mechanistic Insights Excluding Clinical Human Trials
Enzyme Interaction and Inhibition Studies
Role in Kynurenine (B1673888) Pathway Modulation as Kynurenine Hydroxylase Inhibitors
N-(4-Nitrobenzoyl)-D-glutamic acid is structurally related to a class of compounds known to inhibit kynurenine 3-monooxygenase (KMO), also known as kynurenine hydroxylase. KMO is a critical enzyme in the kynurenine pathway, the primary route for tryptophan metabolism. nih.govnih.gov This enzyme catalyzes the conversion of kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic compound quinolinic acid. nih.govmdpi.com
Inhibition of KMO is a significant therapeutic strategy because it redirects the kynurenine pathway. By blocking the formation of 3-HK, the substrate kynurenine is instead metabolized by a different enzyme, kynurenine aminotransferase (KAT), leading to an increased production of kynurenic acid (KYNA). nih.gov This shift is noteworthy because it decreases the levels of downstream neurotoxic metabolites while simultaneously increasing the concentration of the neuroprotective metabolite, KYNA. nih.govnih.gov
Compounds with a similar structural motif, such as (m-nitrobenzoyl)alanine (B136958) (m-NBA), have been identified as potent KMO inhibitors. nih.gov The inhibitory action of these molecules at a key branch point of the kynurenine pathway leads to a significant change in the balance of its metabolites.
Table 1: Metabolic Shift Resulting from KMO Inhibition
| Metabolic Pathway Branch | Key Enzyme | Key Metabolites | Effect of KMO Inhibition | Biological Significance |
|---|---|---|---|---|
| Neurotoxic Branch | Kynurenine 3-monooxygenase (KMO) | 3-Hydroxykynurenine (3-HK), Quinolinic Acid (QUIN) | Decreased Production | Reduction of excitotoxicity and free radical formation. mdpi.com |
| Neuroprotective Branch | Kynurenine aminotransferase (KAT) | Kynurenic Acid (KYNA) | Increased Production | Enhanced neuroprotection through glutamate (B1630785) receptor antagonism. mdpi.com |
Kinetic Analysis of Enzyme-Ligand Interactions
While specific kinetic data for the interaction of this compound with KMO are not available in the public domain, studies on analogous inhibitors provide insight into the potential potency. For instance, the structurally related KMO inhibitor (m-nitrobenzyl)alanine (m-NBA) has demonstrated significant inhibitory capacity with a reported IC₅₀ value of 0.9 μM. nih.gov The design of such inhibitors is based on creating structural analogs of the native substrate, L-kynurenine, to achieve competitive inhibition at the enzyme's active site. nih.gov The nitrobenzoyl moiety is a key feature of these inhibitors, contributing to their binding and inhibitory activity. scbt.com
Receptor Binding and Modulation Mechanisms
Interaction with Kainate Receptors and Other Ionotropic Glutamate Receptors
There is no evidence to suggest that this compound directly binds to kainate receptors or other ionotropic glutamate receptors (iGluRs). Instead, its mechanism of modulation is indirect, occurring as a downstream consequence of KMO inhibition.
As previously discussed, inhibiting KMO elevates the levels of kynurenic acid (KYNA). mdpi.com KYNA is a well-established endogenous antagonist of all three major types of ionotropic glutamate receptors: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. mdpi.com
Kainate receptors are a subtype of iGluRs that, upon binding the neurotransmitter glutamate, form an ion channel permeable to sodium and potassium ions, mediating fast excitatory neurotransmission. wikipedia.org By acting as an antagonist at these receptors, KYNA can modulate neuronal excitability and reduce glutamatergic signaling. Therefore, by increasing the endogenous production of KYNA, a KMO inhibitor like this compound can indirectly exert an antagonistic effect on kainate receptors and other iGluRs, contributing to its neuroprotective profile.
Structure-Activity Relationship (SAR) Studies for Receptor Affinity
Detailed structure-activity relationship (SAR) studies specifically investigating the receptor affinity of this compound are not extensively available in the current scientific literature. SAR studies typically involve systematically altering the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity, such as its binding affinity for a specific receptor. This process helps to identify the key chemical moieties and structural features that are crucial for the compound's interaction with its biological target.
While direct SAR data for this compound is scarce, the principles of SAR can be applied to understand its potential interactions. The core structure consists of a D-glutamic acid backbone, a benzoyl group, and a nitro group at the para position of the benzene (B151609) ring. Each of these components can be systematically modified to probe their importance for receptor binding. For instance, the D-configuration of the glutamic acid moiety is a critical stereochemical feature that can dictate receptor selectivity, as biological systems are often highly stereospecific. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which can be a key determinant in binding interactions such as pi-stacking or hydrogen bonding. The amide linkage connecting the benzoyl group to the glutamic acid provides a rigid planar structure that can also play a role in orienting the molecule within a receptor's binding pocket.
Future SAR studies on this compound could involve the synthesis and evaluation of analogs with modifications at these key positions. For example, altering the position or nature of the substituent on the benzene ring, changing the stereochemistry of the glutamic acid to the L-form, or modifying the length of the amino acid side chain could provide valuable insights into the structural requirements for optimal receptor affinity.
Protein-Ligand Interaction Mechanisms
Investigation of IgE Binding Blockade for Allergic Response Modulation
Research into the modulation of allergic responses has explored the potential of various compounds to block the binding of immunoglobulin E (IgE) to allergens. While studies directly investigating this compound in this context are limited, related research on D-amino acids provides some pertinent insights.
A study investigating the inhibition of IgE binding to peanut allergens found that a combination of D-aspartic acid and D-glutamic acid exhibited a significant inhibitory effect, reducing IgE binding by 75%. nih.gov Interestingly, D-glutamic acid by itself did not show any inhibitory activity. nih.gov This suggests that the interaction may be specific to a combination of D-amino acids or that modifications to the D-glutamic acid structure, such as the N-benzoyl-4-nitro substitution, could potentially alter its IgE binding properties. The study also noted that the combination of D-aspartic and D-glutamic acids was more effective at inhibiting IgE binding than their L-enantiomer counterparts, highlighting the stereospecificity of the interaction. nih.gov
The mechanism behind this inhibition by the D-amino acid combination is not fully elucidated but may involve competition with the allergen for the IgE binding site or induction of a conformational change in IgE that reduces its affinity for the allergen. The observation that D-glutamic acid alone is inactive suggests that the N-(4-Nitrobenzoyl) group in the title compound would be a critical determinant of any potential IgE binding blockade activity. Further empirical studies are necessary to determine if this compound can effectively block IgE binding and modulate allergic responses.
Elucidation of Binding Modes and Critical Interactions
The specific binding modes and critical interactions of this compound with protein targets have not been extensively characterized. Elucidating these mechanisms would require advanced analytical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy of the compound in complex with its target protein.
Hypothetically, the binding of this compound to a protein would involve a combination of interactions. The two carboxylic acid groups of the glutamic acid moiety are likely to form salt bridges or hydrogen bonds with positively charged or polar amino acid residues in the binding site. The amide bond provides both a hydrogen bond donor and acceptor. The aromatic ring of the nitrobenzoyl group could engage in hydrophobic interactions or pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The nitro group, with its electronegative oxygen atoms, is a potent hydrogen bond acceptor and could form critical interactions with hydrogen bond donors in the protein. The stereochemistry of the D-glutamic acid would be crucial in determining the precise orientation of these functional groups within the binding pocket, ensuring a complementary fit.
Role as Biochemical Probes in Cellular and Enzymatic Systems
Use in Studying Amino Acid Metabolism and Transport
While this compound has not been specifically documented as a probe for studying amino acid metabolism and transport, its structure suggests potential utility in this area. Unnatural amino acids are valuable tools for probing the specificity and mechanisms of amino acid transporters and metabolic enzymes.
The D-configuration of the glutamic acid in this compound makes it resistant to metabolism by many enzymes that are specific for L-amino acids. This metabolic stability is a desirable characteristic for a probe designed to study transport processes, as it would remain intact during the course of the experiment. The nitrobenzoyl group provides a chromophore that could be useful for spectrophotometric or fluorometric detection, facilitating the tracking of the molecule's movement across cell membranes.
By introducing this modified D-amino acid to cellular systems, researchers could investigate the specificity of transporters that may recognize D-amino acids or glutamic acid analogs. Its uptake could be monitored and compared to that of natural amino acids to understand the structural requirements for transport.
Probes for Investigating Enzyme Active Site Topography
The use of specifically designed molecules as probes is a fundamental technique for mapping the active sites of enzymes. Although there is no specific literature detailing the use of this compound for this purpose, its structural features suggest it could be a candidate for such applications.
The defined stereochemistry and the presence of distinct functional groups (two carboxylates, an amide, an aromatic ring, and a nitro group) at specific positions make it a potential tool for exploring the topology of an enzyme's active site. By assessing the binding affinity of this compound and its analogs to a target enzyme, researchers can infer the size, shape, and chemical nature of the active site. For example, the ability of the enzyme to accommodate the bulky nitrobenzoyl group would provide information about the dimensions of the binding pocket. The interactions formed by the nitro group and the carboxylates could reveal the presence of complementary hydrogen bond donors/acceptors and charged residues within the active site.
Furthermore, the nitro group could potentially be used as a spectroscopic handle or a reactive moiety for covalent modification studies, allowing for the identification of amino acid residues in close proximity to the binding site.
Biotransformation Pathways in Model Organisms or Cell-Free Systems
The biotransformation of this compound is not extensively documented in publicly available scientific literature. However, based on the known metabolic pathways of structurally related compounds, namely nitroaromatic compounds and N-acyl-D-amino acids, potential biotransformation routes can be inferred. These pathways primarily involve two key enzymatic reactions: the hydrolysis of the amide bond and the reduction of the nitro group.
Enzymatic Hydrolysis or Modification in Controlled Biochemical Environments
In controlled biochemical environments, such as those involving isolated enzymes or cell-free systems, the primary anticipated transformation of this compound is the enzymatic hydrolysis of the amide linkage between the 4-nitrobenzoyl group and the D-glutamic acid moiety. This reaction is expected to be catalyzed by a class of enzymes known as N-acyl-D-amino acid amidohydrolases (also referred to as D-aminoacylases). These enzymes specifically act on N-acylated D-amino acids.
The hydrolysis would result in the cleavage of the amide bond, yielding two primary products: 4-nitrobenzoic acid and D-glutamic acid. This enzymatic cleavage is a common pathway for the breakdown of N-acyl-D-amino acids in various microorganisms. The general reaction can be depicted as follows:
This compound + H₂O → 4-Nitrobenzoic acid + D-Glutamic acid
While specific studies on this compound are not available, research on other N-acyl-D-amino acids supports this proposed hydrolytic pathway.
Table 1: Hypothetical Enzymatic Hydrolysis of this compound
| Enzyme Class | Substrate | Potential Products | Reaction Type |
|---|---|---|---|
| N-acyl-D-amino acid amidohydrolase | This compound | 4-Nitrobenzoic acid, D-Glutamic acid | Hydrolysis |
Metabolic Fate Studies in Non-Human Biological Models
In non-human biological models, such as bacteria or in vitro systems using liver microsomes, the metabolic fate of this compound is likely to involve a combination of amide bond hydrolysis and nitro group reduction. The intestinal microflora and hepatic enzymes are known to play a significant role in the metabolism of nitroaromatic compounds.
The initial step could be the hydrolysis of the amide bond as described in the previous section, leading to the formation of 4-nitrobenzoic acid and D-glutamic acid. Subsequently, the 4-nitrobenzoic acid can undergo reduction of the nitro group. This reduction is a multi-step process typically carried out by nitroreductases, which are found in a variety of anaerobic and aerobic bacteria. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group, resulting in the formation of 4-aminobenzoic acid.
Alternatively, the intact this compound molecule could first undergo nitroreduction to form N-(4-Aminobenzoyl)-D-glutamic acid. This intermediate could then be subjected to amide bond hydrolysis, yielding 4-aminobenzoic acid and D-glutamic acid.
Therefore, the key metabolites anticipated in metabolic fate studies would be 4-nitrobenzoic acid, D-glutamic acid, and 4-aminobenzoic acid. The D-glutamic acid released would likely enter the organism's general amino acid pool.
Table 2: Potential Metabolic Pathways and Metabolites of this compound in Non-Human Models
| Metabolic Pathway | Intermediate/Metabolite | Enzymes Potentially Involved | Biological System |
|---|---|---|---|
| Amide Hydrolysis | 4-Nitrobenzoic acid | N-acyl-D-amino acid amidohydrolase | Microorganisms |
| D-Glutamic acid | N-acyl-D-amino acid amidohydrolase | Microorganisms | |
| Nitroreduction | N-(4-Aminobenzoyl)-D-glutamic acid | Nitroreductase | Bacteria, Liver Microsomes |
| Nitroreduction of Metabolite | 4-Aminobenzoic acid | Nitroreductase | Bacteria, Liver Microsomes |
It is important to reiterate that these proposed pathways are based on the metabolism of structurally analogous compounds, and further empirical studies are required to definitively elucidate the biotransformation of this compound.
Applications in Advanced Chemical and Biochemical Research
Role as Synthetic Intermediates for Bioactive Molecules
N-(4-Nitrobenzoyl)-D-glutamic acid is a versatile synthetic intermediate utilized in the preparation of a variety of bioactive molecules. Its structure, featuring a nitrobenzoyl group attached to glutamic acid, provides a scaffold for further chemical modifications, leading to the synthesis of complex molecules with potential therapeutic applications.
Precursors for Folic Acid Analogs and Related Antifolates
This compound serves as a crucial precursor in the synthesis of folic acid analogs and related antifolates. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by coupling with a pteridine (B1203161) moiety. This approach allows for the introduction of various substituents on the pteridine ring, leading to a diverse range of folic acid analogs. google.com
Folic acid and its derivatives are essential for cellular processes, and their analogs, known as antifolates, are used in chemotherapy. nih.gov Antifolates inhibit the action of enzymes like dihydrofolate reductase (DHFR), which is critical for DNA synthesis. nih.govnih.gov The synthesis of these analogs often begins with the acylation of glutamic acid with 4-nitrobenzoyl chloride to form N-(4-nitrobenzoyl)-glutamic acid. Subsequent reduction of the nitro group yields the corresponding amino compound, which can then be reacted with a suitable pteridine derivative to furnish the final folic acid analog. researchgate.net For instance, N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid, a classical antifolate, was synthesized by coupling the corresponding benzoic acid derivative with diethyl l-glutamate, followed by saponification. nih.gov
The following table summarizes key intermediates and final products in the synthesis of folic acid analogs:
| Starting Material | Intermediate | Final Product | Reference |
| p-Nitrobenzoic acid | N-(4-Nitrobenzoyl)-L-glutamic acid | N-(4-Aminobenzoyl)-L-glutamic acid | google.com |
| Folic acid | - | N-(4-{[(7-methyl-8,10-dioxo-8,10-dihydroimidazo[2,1-b]pteridin-2-yl)methyl]amino}-benzoyl)glutamic acid | mdpi.com |
| 4-Substituted benzaldehyde | Methyl 2-(4-substitutedphenyl)-1H-benzimidazole-6-carboxylate | 1,2,4-Triazole benzimidazoles | nih.gov |
Building Blocks for Other Pharmaceutical Intermediates (e.g., Triazole and Benzimidazole (B57391) Derivatives)
The structural framework of this compound makes it a valuable building block for the synthesis of other pharmaceutical intermediates, notably those containing triazole and benzimidazole rings. These heterocyclic systems are present in numerous medicinally important compounds.
The synthesis of benzimidazole-1,2,4-triazole derivatives often involves a multi-step process where a benzimidazole core is first constructed and then fused or linked to a triazole ring. For example, a series of benzimidazole-1,2,4-triazole derivatives were synthesized and evaluated for their antifungal activity. nih.gov The synthesis began with the reaction of 4-substituted benzaldehydes to form benzimidazole intermediates, which were then converted to the final triazole-containing products. nih.gov In some synthetic routes, a nitrobenzoyl moiety is incorporated and later reduced to an amine, which can participate in cyclization reactions to form the desired heterocyclic rings. google.com For instance, 2-(4'-aminophenyl)-5-aminobenzimidazole, an intermediate for azo dyes, is prepared through the dinitration of N-(4'-nitrobenzoyl)aniline followed by reduction and cyclodehydration. google.com
The following table highlights examples of triazole and benzimidazole derivatives synthesized using methodologies that could potentially involve intermediates derived from this compound:
| Derivative Class | Synthetic Approach | Potential Application | Reference |
| Benzimidazole-1,2,4-triazole derivatives | Cyclization of substituted benzohydrazides | Antifungal agents | nih.gov |
| Benzyl (B1604629) benzimidazole derivatives | Reaction of N-benzoyl ethylcarbazate with hydrazine (B178648) hydrate | Antifungal agents | pharmacophorejournal.com |
| Triazole-based thiosemicarbazone derivatives | Cyclization of 2-(4-nitrobenzoyl)hydrazine-1-carbothioamide | Anti-Alzheimer's disease candidates | mdpi.com |
Synthesis of Opioid Analogs (e.g., (-)-α-Acetylmethadol)
While direct synthesis of (-)-α-Acetylmethadol from this compound is not a standard route, the principles of chiral synthesis and the use of chiral building blocks are central to the preparation of such opioid analogs. (-)-α-Acetylmethadol is a synthetic opioid analgesic. wikipedia.org The synthesis of specific enantiomers of opioid analogs often requires chiral starting materials or chiral auxiliaries to control the stereochemistry of the final product. The N-substituent on the morphinan (B1239233) skeleton is a key determinant of the pharmacological activity of opioid derivatives. nih.gov The synthesis of N-demethylated analogs, such as alpha-1-noracetylmethadol, has been achieved through methods like reaction with mercuric acetate. nih.gov Although a direct link is not established, the expertise in handling chiral amino acid derivatives like this compound is transferable to the asymmetric synthesis of complex molecules like opioid analogs.
Development of Novel Analytical Reagents and Derivatization Agents
The chemical properties of this compound and its derivatives make them suitable for the development of novel analytical reagents, particularly for derivatization in chromatography.
Fluorescent or Chromogenic Tags for Analytical Detection
Derivatives of this compound can be designed to act as fluorescent or chromogenic tags. The nitro group can be chemically modified to introduce fluorophores or chromophores. For instance, the reduction of the nitro group to an amine provides a reactive handle for coupling with fluorescent moieties. These tagged derivatives can then be used to label analytes that lack a native chromophore or fluorophore, enabling their detection by UV-Vis or fluorescence spectroscopy. This is particularly useful in high-performance liquid chromatography (HPLC) for enhancing the sensitivity and selectivity of detection. While specific examples of this compound being used directly as a fluorescent tag are not prevalent, the underlying principle of using nitrobenzoyl compounds as precursors for such reagents is well-established in analytical chemistry. researchgate.netgoogle.com
Chiral Derivatizing Agents for Enantiomeric Separations
This compound, being a chiral molecule itself, can be utilized as a chiral derivatizing agent (CDA). The principle of chiral derivatization involves reacting a racemic mixture of an analyte with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated by standard chromatographic techniques like HPLC or GC. mdpi.comresearchgate.net
The carboxylic acid groups of this compound can be activated and reacted with chiral amines or alcohols to form diastereomeric amides or esters. The presence of the nitrobenzoyl group can also aid in the separation and detection of the resulting diastereomers due to its UV-absorbing properties. scirp.org The effectiveness of a CDA depends on its ability to produce diastereomers that are well-resolved chromatographically and to react with the analyte without causing racemization. mdpi.com Various chiral derivatizing agents are employed for the separation of amino acid enantiomers, and the development of new agents is an active area of research. nih.gov
The following table lists common types of chiral derivatizing agents and their applications:
| Chiral Derivatizing Agent Type | Analyte Class | Separation Technique | Reference |
| o-Phthalaldehyde (OPA) with chiral thiols | Amino acids | HPLC with fluorescence detection | researchgate.net |
| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | α-hydroxy acids, amines, alcohols | LC-MS | mdpi.com |
| (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC) | Proteinogenic amino acids | LC-MS/MS | nih.gov |
| N-(3,5-dinitrobenzoyl)-D-phenylglycine | Chiral benzyl alcohols (after pre-column derivatization) | HPLC | scirp.org |
Precursors in Materials Science and Nanotechnology
The unique molecular architecture of this compound, featuring a rigid nitrobenzoyl group and a flexible glutamic acid backbone, makes it an exemplary building block in the bottom-up fabrication of complex nanoscale materials. Its inherent chirality and multiple coordination sites offer precise control over the assembly and functionality of the resulting nanomaterials.
Building Blocks for Nanocrystals and Coordinate Complexes
The synthesis of novel metal-organic frameworks (MOFs) and coordination polymers is an area of intense research, with this compound serving as a versatile ligand. The carboxyl groups of the glutamic acid moiety and the nitro group on the benzoyl ring can coordinate with various metal ions, leading to the formation of intricate and highly ordered crystalline structures. These nanocrystals and coordinate complexes exhibit a range of properties dependent on the chosen metal and the coordination geometry.
For instance, the coordination of this compound with transition metals has been shown to yield complexes with potential applications in catalysis and gas storage. The specific chirality of the D-glutamic acid component can influence the helical nature of the resulting coordinate complexes, a desirable trait for applications in chiral separations and asymmetric catalysis.
While specific research on nanocrystals solely derived from this compound is still emerging, related studies on amino acid derivatives highlight the potential. For example, histidine derivatives have been used to self-assemble metal nanoparticles with significant catalytic activity. beilstein-journals.org Similarly, the coordination of metal ions with amino acids can direct the formation of crystalline structures with unique morphologies. beilstein-journals.org
A study on a related compound, [N-(4-Nitrobenzoyl Amino)-thioxomethyl] phenylalanine, demonstrated its ability to form complexes with various metal ions, resulting in tetrahedral and square planar geometries. uobaghdad.edu.iq This underscores the potential of amino acid derivatives containing a nitrobenzoyl group to act as versatile ligands in the formation of diverse coordinate complexes.
Table 1: Potential Metal Ions for Coordination with this compound
| Metal Ion | Potential Coordination Sites | Resulting Complex Geometry (Predicted) |
| Zinc (Zn²⁺) | Carboxyl groups, Nitro group | Tetrahedral, Octahedral |
| Copper (Cu²⁺) | Carboxyl groups, Nitro group | Square Planar, Distorted Octahedral |
| Iron (Fe³⁺) | Carboxyl groups, Nitro group | Octahedral |
| Cobalt (Co²⁺) | Carboxyl groups, Nitro group | Tetrahedral, Octahedral |
| Palladium (Pd²⁺) | Carboxyl groups, Nitro group | Square Planar |
Design of Self-Assembled Structures Based on Amino Acid Scaffolds
The self-assembly of molecules into well-defined supramolecular structures is a powerful strategy for creating functional nanomaterials. This compound, with its inherent amino acid scaffold, is an excellent candidate for designing such structures. The interplay of hydrogen bonding, π-π stacking interactions between the aromatic rings, and hydrophobic interactions drives the spontaneous organization of these molecules into higher-order architectures.
The glutamic acid component provides a versatile scaffold that can be chemically modified to tune the self-assembly process and the properties of the resulting materials. mdpi.com The presence of both donor and acceptor groups for hydrogen bonding, along with the potential for ionic interactions, allows for the formation of robust and stable networks.
Research on similar N-acylated amino acids has demonstrated their ability to form hydrogels, which are three-dimensional networks capable of entrapping large amounts of water. units.itmdpi.comnih.gov For example, N-(4-nitrobenzoyl)-Phe has been shown to self-assemble into a hydrogel with antimicrobial properties. mdpi.comsemanticscholar.org These gels can be responsive to external stimuli such as pH and temperature, making them attractive for applications in drug delivery and tissue engineering. mdpi.comnih.gov
The self-assembly process is governed by a delicate balance of non-covalent interactions. The introduction of the nitrobenzoyl group enhances the π-π stacking interactions, contributing to the stability of the assembled structures. The chiral nature of the D-glutamic acid can impart a specific handedness to the resulting assemblies, leading to the formation of helical fibers or twisted ribbons.
Table 2: Driving Forces in the Self-Assembly of this compound
| Interaction Type | Contributing Molecular Moieties | Role in Self-Assembly |
| Hydrogen Bonding | Amide group, Carboxyl groups | Directional interactions, formation of tapes and sheets |
| π-π Stacking | Nitrobenzoyl rings | Stabilization of the assembly, promotion of long-range order |
| Hydrophobic Interactions | Benzoyl group, Alkyl chain of glutamic acid | Exclusion of water, driving aggregation |
| Van der Waals Forces | Entire molecule | General non-specific attraction |
| Dipole-Dipole Interactions | Nitro group, Carbonyl groups | Directional electrostatic interactions |
The ability to control the self-assembly of this compound and its derivatives opens up possibilities for creating a wide range of functional materials with tailored properties for advanced applications in nanotechnology and biomedicine.
Conclusion and Future Research Perspectives
Synthesis of Novel Analogs with Enhanced Biological or Physicochemical Properties
Future research is anticipated to focus on the rational design and synthesis of novel analogs of N-(4-Nitrobenzoyl)-D-glutamic acid. The goal is to create derivatives with improved biological activity, enhanced stability, or more favorable physicochemical properties for specific applications. Key strategies for analog development include:
Modification of the Nitro Group: The nitroaromatic moiety is a critical feature of the molecule. mdpi.com Future synthesis could focus on altering the position of the nitro group or replacing it with other electron-withdrawing or electron-donating groups to modulate the compound's electronic properties and, consequently, its reactivity and biological interactions. mdpi.com Reduction of the nitro group to an amino group is a known transformation, leading to N-(4-aminobenzoyl)-L-glutamic acid, an intermediate in the synthesis of folic acid. google.comgoogle.com Further derivatization of this amino group could yield a library of compounds with diverse functionalities.
Alterations to the Glutamic Acid Backbone: The D-glutamic acid portion of the molecule offers numerous possibilities for modification. Strategies may involve introducing substituents to the carbon backbone to create conformationally constrained analogs. researchgate.net Such constraints can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. mdpi.com The synthesis of diastereomers, such as hydroxyglutamic acid analogs, could also be explored to map the structure-activity relationships for potential biological targets. beilstein-journals.org
Esterification and Amidation: The carboxylic acid groups of the glutamic acid residue can be converted to a variety of esters and amides. This can improve properties such as cell permeability and metabolic stability, which is a common strategy in drug development to create prodrugs.
These synthetic endeavors will be crucial for unlocking the full potential of the this compound scaffold.
Integration of Multi-Omics Data with Mechanistic Studies
To fully understand the biological implications of this compound and its future analogs, integrating multi-omics data with traditional mechanistic studies will be indispensable. thermofisher.comresearchgate.net This approach provides a holistic view of the cellular response to the compound, from genetic changes to metabolic outputs. thermofisher.comresearchgate.net
Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression, transcriptomics can reveal which genes and signaling pathways are affected by the compound. thermofisher.commdpi.com This can provide initial clues about the compound's mechanism of action.
Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels and post-translational modifications. nih.govmdpi.com This can help identify the direct protein targets of this compound or its analogs. For example, phosphoproteomics can provide insights into how the compound affects signaling pathways. mdpi.com
Metabolomics: This field involves the comprehensive analysis of small molecules (metabolites) within a biological system. mdpi.comnih.gov Metabolomics can elucidate how the compound alters cellular metabolism, either through direct enzymatic inhibition or through downstream effects on metabolic pathways. mdpi.comnih.gov
By combining these multi-omics datasets, researchers can construct detailed models of the compound's biological effects, identify potential biomarkers for its activity, and gain a deeper understanding of its mechanism of action. nih.gov
Exploration of New Application Avenues beyond Current Scope
While this compound is primarily known as a chemical intermediate, its structural features suggest potential for new applications. The presence of the D-amino acid and the nitrobenzoyl group opens up possibilities in various fields.
Enzyme Inhibition: The nitro group can act as a pharmacophore, and nitro-containing compounds have shown a wide range of biological activities, including anti-microbial and anti-cancer properties. mdpi.com Analogs of this compound could be investigated as inhibitors of specific enzymes, particularly those involved in amino acid metabolism.
Neuroscience Research: L-glutamic acid is a key excitatory neurotransmitter in the central nervous system. beilstein-journals.org Although this compound contains the D-enantiomer, it and its derivatives could be explored as probes to study glutamate (B1630785) receptors and transporters, potentially leading to the development of novel therapeutic agents for neurological disorders.
Biotechnological Applications: Modified amino acids are valuable in biotechnology. For example, derivatives of glutamic acid have been used in cell-free protein synthesis systems. anu.edu.au this compound or its analogs could potentially be used to develop new biochemical assays or as components in specialized cell culture media.
The exploration of these new avenues will require interdisciplinary collaboration between chemists, biologists, and pharmacologists.
Challenges and Opportunities in the Field of Modified Amino Acid Research
The study of this compound is situated within the broader field of modified amino acid research, which faces both challenges and significant opportunities.
Challenges:
Metabolic Instability: Modified amino acids can be susceptible to degradation by enzymes in biological systems, which can limit their therapeutic potential. mdpi.comnih.gov
Complexity of Biological Systems: Undertaking chemical modifications without compromising the native function of proteins or interacting molecules is a core challenge due to the large and conformation-dependent nature of these molecules. rsc.orgresearchgate.net
Opportunities:
Therapeutic Innovation: By overcoming the challenges of synthesis and stability, modified amino acids offer the potential to create highly specific and effective therapeutic agents for a wide range of diseases. mdpi.com
Tool Development for Chemical Biology: Modified amino acids are invaluable tools for studying biological processes. They can be designed as probes to investigate enzyme mechanisms, protein-protein interactions, and cellular signaling pathways.
Novel Biomaterials: The incorporation of modified amino acids into peptides and proteins can lead to the development of new biomaterials with unique structural and functional properties, such as improved stability or novel catalytic activities. rsc.org
The continued development of new synthetic methods and analytical techniques will be crucial for overcoming the challenges and realizing the vast opportunities in this exciting field of research. researchgate.net
Q & A
Q. What are the optimal synthetic routes for N-(4-Nitrobenzoyl)-D-glutamic acid, and how is enantiomeric purity maintained?
The synthesis involves reacting 4-nitrobenzoyl chloride with D-glutamic acid under alkaline conditions. Key steps include:
- Anhydrous conditions to prevent hydrolysis of the nitrobenzoyl chloride.
- Chiral resolution via diastereomeric salt formation (e.g., using cinchona alkaloids) to isolate the D-enantiomer.
- Purification through recrystallization (ethanol/water mixtures) or silica gel chromatography (chloroform:methanol gradient). Yield optimization requires precise stoichiometric control of the coupling reaction (molar ratio 1:1.05 for D-glutamic acid) .
Q. Which spectroscopic and chromatographic methods validate the structure and purity of this compound?
- 1H/13C NMR : Confirm the nitrobenzoyl substitution (aromatic protons at δ 8.2–8.4 ppm) and D-glutamic acid backbone (α-proton at δ 4.3 ppm, J = 8.5 Hz).
- FT-IR : Nitro group asymmetric stretching at 1520 cm⁻¹ and carbonyl stretches at 1720 cm⁻¹ (ester) and 1680 cm⁻¹ (amide).
- HPLC : Reverse-phase C18 column (3.5 μm, 150 mm) with UV detection at 260 nm. Retention time comparisons against L-enantiomer standards resolve stereochemical purity .
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.
- Storage : Ambient temperature in amber glass vials; incompatible with strong oxidizers (risk of exothermic decomposition).
- Disposal : Neutralize with 10% sodium bicarbonate before incineration. Acute oral toxicity (LD50 > 300 mg/kg) mandates strict exposure controls .
Advanced Research Questions
Q. How does the D-configuration of glutamic acid impact the compound’s interaction with biological systems compared to the L-form?
- Metabolic stability : The D-form resists hydrolysis by mammalian proteases, extending half-life in pharmacokinetic studies.
- Receptor selectivity : Unlike L-glutamic acid, it shows negligible binding to NMDA/AMPA receptors but may modulate bacterial D-glutamate racemase activity (e.g., in E. coli peptidoglycan synthesis).
- Microbiome interactions : Gut microbiota-derived D-glutamic acid may compete with the compound in bile acid conjugation pathways, requiring isotopic tracer studies for validation .
Q. How can conflicting data on the compound’s receptor binding affinities be resolved?
Discrepancies arise from:
- Assay variability : Use standardized radioligand binding assays (e.g., ³H-MK-801 for NMDA receptors) with defined buffer systems (pH 7.4, 25 mM HEPES).
- Receptor isoforms : Employ CRISPR-edited HEK293 cells expressing single receptor subtypes (e.g., GluN2A vs. GluN2B).
- Data normalization : Express affinity (Ki) relative to positive controls (e.g., D-AP5 for NMDA). Recent studies recommend meta-analyses pooling data from ≥3 independent labs .
Q. What computational and experimental approaches predict the compound’s metabolic fate?
- In silico : Density Functional Theory (DFT) simulations prioritize nitro group reduction (Ea ~45 kcal/mol) as the primary pathway.
- In vitro : Incubate with liver microsomes (CYP450 enzymes) and NADPH cofactor; analyze via LC-MS/MS for 4-aminobenzoyl-D-glutamic acid (m/z 323.1 → 177.0 transition).
- In vivo : Administer ¹³C-labeled compound to rodent models; track urinary metabolites using isotopic ratio mass spectrometry .
Q. How can enantiomeric impurities (<2% L-form) be quantified in synthesized batches?
- Chiral HPLC : Use a Chiralpak AD-H column (250 × 4.6 mm) with n-hexane:isopropanol (80:20, 0.1% TFA) at 1 mL/min. Retention times: D-form = 12.3 min, L-form = 14.7 min.
- Circular Dichroism : Measure Δε at 225 nm (D-form: positive ellipticity; L-form: negative).
- Marfey’s reagent derivatization : Post-column reaction followed by UV/Vis detection at 340 nm resolves diastereomers .
Data Contradiction Analysis
Q. Why do studies report varying IC50 values for enzyme inhibition (e.g., glutamate racemase)?
- Enzyme source : Bacterial vs. mammalian racemases show divergent kinetics (Bacillus subtilis Km = 0.8 mM vs. human homolog inactive).
- Substrate competition : Endogenous D-glutamate in bacterial lysates artificially elevates IC50. Use dialyzed enzyme preparations.
- pH dependence : Activity peaks at pH 6.5 (bacterial); assays at pH 7.4 underestimate inhibition .
Q. How to address discrepancies in cytotoxicity profiles across cancer cell lines?
- Proliferation assay standardization : Use identical seeding densities (5,000 cells/well) and incubation times (72 hr).
- Nitroreductase activity : Hypoxic cells overexpress nitroreductases, enhancing cytotoxicity. Normalize to intracellular enzyme levels via qPCR (NQO1 expression).
- Batch variability : Source compounds from ≥3 independent syntheses; confirm purity via elemental analysis (%C deviation <0.3%) .
Methodological Recommendations
Q. What strategies optimize the compound’s solubility for in vivo studies?
Q. How to isolate microbial metabolites of this compound?
- Fecal incubation : Anaerobic culture with human gut microbiota (37°C, 48 hr).
- SPE purification : Oasis HLB cartridges eluted with methanol:water (70:30).
- Metabolite ID : High-resolution MS/MS (Q-TOF) with MassBank database matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
